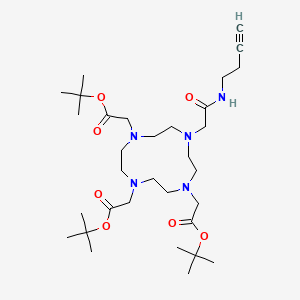

Butyne-DOTA-tris(t-butyl ester)

Beschreibung

BenchChem offers high-quality Butyne-DOTA-tris(t-butyl ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyne-DOTA-tris(t-butyl ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 2-[4-[2-(but-3-ynylamino)-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H57N5O7/c1-11-12-13-33-26(38)22-34-14-16-35(23-27(39)42-30(2,3)4)18-20-37(25-29(41)44-32(8,9)10)21-19-36(17-15-34)24-28(40)43-31(5,6)7/h1H,12-25H2,2-10H3,(H,33,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJMQUJLWJFDPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H57N5O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Butyne-DOTA-tris(t-butyl ester): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Butyne-DOTA-tris(t-butyl ester), a key bifunctional chelator used in the development of advanced molecular imaging agents and radiopharmaceuticals. This document details its chemical properties, applications, and relevant experimental protocols.

Core Concepts

Butyne-DOTA-tris(t-butyl ester) is a macrocyclic chelating agent derivatized with a butyne group. This unique structure allows for a two-step functionalization process. The butyne moiety enables covalent attachment to a wide range of biomolecules, such as peptides, antibodies, and nanoparticles, through a highly efficient and specific reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) core serves as a robust chelator for various metal ions, particularly trivalent radiometals used in diagnostic imaging and therapy.[3][4] The three tert-butyl ester groups protect the carboxylic acid functionalities of the DOTA cage during the conjugation step, preventing unwanted side reactions. These protective groups can be subsequently removed under acidic conditions to allow for efficient metal chelation.

Chemical and Physical Properties

A review of various suppliers reveals some discrepancies in the reported molecular formula and weight for the same CAS Number (2125661-54-1). These variations likely arise from the inclusion or exclusion of counterions (like HPF₆) in the product formulation. Researchers should consult the certificate of analysis provided by their specific supplier for the most accurate information.

| Property | Value | Source(s) |

| CAS Number | 2125661-54-1 | [1][3] |

| Molecular Formula | C₃₂H₅₇N₅O₇ | [1][] |

| Molecular Weight | 623.82 g/mol | [1][] |

| Alternative Formula | C₃₂H₅₇N₅O₇·HPF₆ | [6][7] |

| Alternative Weight | 769.8 g/mol | [6][7] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 95% | [6] |

| Storage Conditions | Store at -20°C for long-term stability. | [1] |

Applications in Drug Development and Research

The primary application of Butyne-DOTA-tris(t-butyl ester) is in the construction of targeted radiopharmaceuticals and molecular imaging agents. Its bifunctional nature allows for the site-specific labeling of biomolecules with radiometals for techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[2][3]

Bioconjugation via Click Chemistry

The terminal alkyne (butyne) group readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with azide-functionalized biomolecules. This "click" reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, making it ideal for conjugating with sensitive biological molecules like antibodies and peptides.

Radiolabeling

The DOTA macrocycle is a powerful chelator for a variety of radiometals. After deprotection of the tert-butyl esters, the four carboxylate arms and four nitrogen atoms of the DOTA cage form a highly stable complex with the radiometal. Gallium-68 (⁶⁸Ga) is a commonly used positron-emitting radionuclide for PET imaging due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator and its favorable decay characteristics.[8] The stable coordination of ⁶⁸Ga by the DOTA chelator is crucial for in vivo applications to prevent the release of the radionuclide.

Experimental Workflows and Protocols

The following sections provide detailed diagrams and methodologies for the key experimental processes involving Butyne-DOTA-tris(t-butyl ester).

General Experimental Workflow

The overall process involves the conjugation of the chelator to a biomolecule, followed by the deprotection of the ester groups, and finally, radiolabeling with a suitable radiometal.

Detailed Experimental Protocols

This protocol describes the general procedure for conjugating Butyne-DOTA-tris(t-butyl ester) to an azide-functionalized biomolecule.

Materials:

-

Butyne-DOTA-tris(t-butyl ester)

-

Azide-functionalized biomolecule (e.g., peptide, antibody)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Butyne-DOTA-tris(t-butyl ester) in a suitable organic solvent (e.g., DMSO) and dilute in PBS to the desired concentration.

-

Prepare a stock solution of the azide-functionalized biomolecule in PBS.

-

Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

-

Prepare a stock solution of the copper ligand in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-functionalized biomolecule and a molar excess (typically 2-5 equivalents) of Butyne-DOTA-tris(t-butyl ester) in PBS.

-

In a separate tube, premix the CuSO₄ and copper ligand solutions.

-

Add the CuSO₄/ligand mixture to the biomolecule/chelator solution.

-

Initiate the reaction by adding the sodium ascorbate solution. The final concentration of copper is typically in the range of 50-250 µM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Reaction progress can be monitored by analytical techniques such as LC-MS.[9]

-

-

Purification:

-

Purify the DOTA-conjugated biomolecule from excess reagents and catalyst using an appropriate method based on the size and properties of the biomolecule. For proteins, size-exclusion chromatography or dialysis are commonly used.

-

This protocol outlines the removal of the tert-butyl protecting groups from the DOTA chelator.

Materials:

-

DOTA-conjugated biomolecule

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) (optional)

-

Scavengers (e.g., triisopropylsilane, water) (optional, for sensitive biomolecules)

-

Purification system (e.g., HPLC, lyophilization)

Procedure:

-

Reaction Setup:

-

Dissolve the DOTA-conjugated biomolecule in a suitable solvent. For peptides synthesized on solid phase, the cleavage and deprotection can be performed simultaneously.

-

Add a solution of TFA. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane. For solution-phase deprotection, a mixture of TFA in DCM (e.g., 50%) can be used.[10]

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The deprotection of the DOTA t-butyl esters can be sluggish.[11]

-

-

Work-up and Purification:

-

Remove the TFA by evaporation under a stream of nitrogen or by precipitation of the product with cold diethyl ether.

-

Purify the deprotected conjugate, for example, by reverse-phase HPLC for peptides.

-

This protocol provides a general method for radiolabeling the deprotected DOTA-conjugated biomolecule with ⁶⁸Ga.[8][12]

Materials:

-

Deprotected DOTA-conjugated biomolecule

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for generator elution

-

Cation exchange cartridge (e.g., SCX)

-

5 M NaCl solution

-

Sodium acetate buffer (pH 4.0-4.5)

-

Purification system (e.g., C18 Sep-Pak cartridge, HPLC)

Procedure:

-

⁶⁸Ga Elution and Concentration:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.

-

Trap the eluted ⁶⁸Ga³⁺ on a cation exchange cartridge.

-

Wash the cartridge with water.

-

Elute the concentrated ⁶⁸Ga³⁺ from the cartridge with a small volume of 5 M NaCl solution.

-

-

Radiolabeling Reaction:

-

Add the eluted ⁶⁸Ga³⁺ to a solution of the deprotected DOTA-conjugated biomolecule in sodium acetate buffer (pH 4.0-4.5).

-

Heat the reaction mixture at 95°C for 5-15 minutes.[13]

-

-

Quality Control and Purification:

-

Determine the radiochemical purity using radio-TLC or radio-HPLC.

-

If necessary, purify the radiolabeled conjugate using a C18 Sep-Pak cartridge or reverse-phase HPLC to remove unchelated ⁶⁸Ga.

-

Quantitative Data

Stability Constants of DOTA with Various Metal Ions

The thermodynamic stability of the metal-DOTA complex is a critical factor for in vivo applications. The following table presents the logarithm of the stability constants (log K) for DOTA with several medically relevant metal ions.

| Metal Ion | Ionic Radius (Å) | log K |

| Ga³⁺ | 0.62 | 21.3 |

| In³⁺ | 0.80 | 21.6 |

| Y³⁺ | 0.90 | 24.9 |

| Lu³⁺ | 0.86 | 22.5 |

| Cu²⁺ | 0.73 | 22.5 |

| Gd³⁺ | 0.94 | 24.6 |

Note: Data is for the parent DOTA chelator and serves as an estimate for the deprotected Butyne-DOTA conjugate.

Conclusion

Butyne-DOTA-tris(t-butyl ester) is a versatile and valuable tool for the development of targeted molecular imaging and therapeutic agents. Its robust chemical properties, coupled with the efficiency of click chemistry for bioconjugation and the strong chelating ability of the DOTA macrocycle, make it a preferred choice for researchers in the field of radiopharmaceutical chemistry. The provided protocols and data serve as a comprehensive guide for the effective utilization of this important bifunctional chelator.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. macrocyclics.com [macrocyclics.com]

- 3. Butyne-DOTA-tris(t-butyl ester) | AxisPharm [axispharm.com]

- 4. chempep.com [chempep.com]

- 6. NebuChem™ Butyne-DOTA-tris(t-butyl ester) [nebulabio.cn]

- 7. Butyne-DOTA-tris(t-butyl ester)_2125661-54-1_新研博美 [xinyanbm.com]

- 8. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Butyne-DOTA-tris(t-butyl ester): Properties, Synthesis, and Applications in Bioconjugation and Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butyne-DOTA-tris(t-butyl ester), a key bifunctional chelator in the fields of bioconjugation, molecular imaging, and targeted radionuclide therapy. This document details its chemical and physical properties, provides insights into its synthesis and purification, and outlines experimental protocols for its application in radiolabeling and as a versatile tool for "click chemistry."

Core Properties and Characteristics

Butyne-DOTA-tris(t-butyl ester) is a macrocyclic chelating agent derived from DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its unique structure incorporates a butyne functional group, enabling covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] The three tert-butyl ester groups serve as protecting groups for the carboxyl moieties of the DOTA cage, preventing their interference during the conjugation process and allowing for subsequent deprotection to enable metal chelation.[1]

The DOTA macrocycle is renowned for its ability to form highly stable complexes with a variety of metal ions, making it an ideal chelator for radionuclides used in medical imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as for therapeutic applications.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of Butyne-DOTA-tris(t-butyl ester) is presented in Table 1. It is important to note that slight variations in the molecular formula and weight are reported by different commercial suppliers, which may be attributed to the presence of counterions such as hexafluorophosphate.

| Property | Value | Reference(s) |

| CAS Number | 2125661-54-1 | [1] |

| Molecular Formula | C₃₂H₅₇N₅O₇ | [3] |

| C₂₇H₄₄N₄O₆ (Note: Discrepancy likely due to different salt forms) | [1] | |

| C₃₂H₅₇N₅O₇·HPF₆ | [4] | |

| Molecular Weight | 623.82 g/mol | [3] |

| 520.67 g/mol | [1] | |

| 769.8 g/mol (as HPF₆ salt) | [4] | |

| Appearance | Solid | |

| Storage Conditions | Recommended storage at -20°C for long-term stability. Can be shipped at room temperature for short periods. Stock solutions should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month). | [5] |

| Solubility | Generally soluble in common organic solvents such as DMF and DCM. | [2] |

Experimental Protocols

Synthesis of an Alkyne-Terminated DOTA Derivative

Caption: Generalized workflow for the synthesis of an alkyne-terminated DOTA derivative.

Methodology:

-

Alkylation: To a solution of DO3A-t-Bu-ester in a suitable organic solvent such as dimethylformamide (DMF), an iodo-terminated alkyne linker and a mild base (e.g., potassium bicarbonate) are added.

-

Reaction: The reaction mixture is stirred at an elevated temperature (e.g., 60°C) for several hours to facilitate the alkylation of the free amine on the DOTA macrocycle.

-

Purification: The crude product is then purified using standard techniques such as column chromatography to yield the desired alkyne-functionalized DOTA-tris(t-butyl ester).

Deprotection of tert-Butyl Esters

The tert-butyl ester protecting groups are acid-labile and can be efficiently removed using trifluoroacetic acid (TFA).[2]

Caption: Workflow for the deprotection of tert-butyl esters from a DOTA conjugate.

Methodology:

-

TFA Treatment: The Butyne-DOTA-tris(t-butyl ester) conjugate is dissolved in a solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM). The concentration of TFA can range from 80% to 95%.[6][7]

-

Incubation: The reaction mixture is stirred at room temperature. The deprotection time can vary, with some reports indicating completion within 30 minutes to an hour, while others suggest longer reaction times of up to 2-5 hours may be necessary for complete removal of the tert-butyl groups.[8][9]

-

Work-up: Following deprotection, the solvent and excess TFA are removed under reduced pressure. The deprotected product can then be purified, for example, by precipitation in diethyl ether.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

The butyne group of Butyne-DOTA-tris(t-butyl ester) allows for its efficient conjugation to azide-functionalized biomolecules via CuAAC.

Caption: General workflow for the bioconjugation of Butyne-DOTA-tris(t-butyl ester) via CuAAC.

Methodology:

-

Reaction Setup: A reagent mixture is prepared by combining the Butyne-DOTA-tris(t-butyl ester) and the azide-functionalized biomolecule in a suitable buffer, such as a phosphate buffer.

-

Catalyst Addition: A source of Cu(I) is introduced to catalyze the cycloaddition reaction. This can be a water-soluble Cu(I) ligand complex.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 47°C) for a specified duration (e.g., 12 hours) to allow the conjugation to proceed to completion.

-

Analysis and Purification: The reaction progress and product formation can be monitored and purified using techniques like liquid chromatography-mass spectrometry (LC-MS).

Radiolabeling with Gallium-68

Following bioconjugation and deprotection, the DOTA-functionalized molecule can be radiolabeled with radionuclides such as Gallium-68 (⁶⁸Ga).

Caption: Workflow for the radiolabeling of a DOTA-conjugate with Gallium-68.

Methodology:

-

Elution and Buffering: ⁶⁸Ga is typically obtained from a ⁶⁸Ge/⁶⁸Ga generator by elution with HCl. The ⁶⁸Ga³⁺ eluate is then often trapped on a cation exchange cartridge and eluted with an acidified NaCl solution into a sodium acetate buffer containing the DOTA-conjugated peptide.[10]

-

Labeling Reaction: The mixture is heated to approximately 95°C for 5-7 minutes to facilitate the chelation of ⁶⁸Ga by the DOTA macrocycle.[11]

-

Purification and Quality Control: The resulting ⁶⁸Ga-labeled conjugate is then purified, commonly using a C18 solid-phase extraction cartridge, to remove any unchelated ⁶⁸Ga.[11] The radiochemical purity is assessed using techniques like ITLC or HPLC.[11]

Applications in Drug Development and Research

Butyne-DOTA-tris(t-butyl ester) is a critical tool for the development of targeted radiopharmaceuticals and molecular imaging agents.[2] Its bifunctional nature allows for the site-specific attachment of a potent chelator to a wide range of biomolecules, including peptides, antibodies, and small molecules, that are designed to target specific cells or tissues in the body.

The primary applications include:

-

PET and SPECT Imaging: By chelating positron-emitting (e.g., ⁶⁸Ga, ⁶⁴Cu) or gamma-emitting radionuclides, Butyne-DOTA-tris(t-butyl ester) enables the development of probes for non-invasive in vivo imaging, allowing for the diagnosis and monitoring of diseases.[1]

-

Targeted Radionuclide Therapy: The DOTA macrocycle can also chelate therapeutic radionuclides (e.g., ¹⁷⁷Lu, ⁹⁰Y), facilitating the targeted delivery of radiation to cancer cells, thereby minimizing damage to healthy tissues.

-

Theranostics: The ability of DOTA to chelate both diagnostic and therapeutic radionuclides allows for the development of theranostic agents, where the same molecular construct can be used for both imaging and therapy.

Conclusion

Butyne-DOTA-tris(t-butyl ester) is a versatile and indispensable reagent in the field of radiopharmaceutical sciences and bioconjugation. Its well-defined chemical properties, coupled with the robust and efficient "click chemistry" and the exceptional chelating ability of the DOTA macrocycle, provide researchers and drug developers with a powerful platform for creating novel targeted imaging agents and therapeutics. The experimental protocols outlined in this guide offer a foundation for the successful application of this important molecule in advancing molecular medicine.

References

- 1. Butyne-DOTA-tris(t-butyl ester) | AxisPharm [axispharm.com]

- 2. chempep.com [chempep.com]

- 3. tenovapharma.com [tenovapharma.com]

- 4. macrocyclics.com [macrocyclics.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SIB-DOTA: A trifunctional prosthetic group potentially amenable for multi-modal labeling that enhances tumor uptake of internalizing monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a Ga-68 labeled triptorelin analog for GnRH receptor imaging [inis.iaea.org]

An In-Depth Technical Guide to the Synthesis of Butyne-DOTA-tris(t-butyl ester)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Butyne-DOTA-tris(t-butyl ester), a key bifunctional chelator in the development of targeted radiopharmaceuticals and molecular imaging agents. This document details the experimental protocols, quantitative data, and logical workflows necessary for the successful preparation and characterization of this important compound.

Introduction

Butyne-DOTA-tris(t-butyl ester) is a derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The core DOTA structure is renowned for its ability to form highly stable complexes with a variety of metal ions, particularly lanthanides and radiometals used in medical imaging and therapy. The key features of Butyne-DOTA-tris(t-butyl ester) are:

-

A Butyne Group: This terminal alkyne functionality allows for covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.

-

Three Tert-Butyl Ester Protecting Groups: These groups protect three of the four carboxylates of the DOTA macrocycle, preventing them from participating in unintended side reactions during synthesis and bioconjugation. They can be readily removed under acidic conditions to allow for metal chelation.

-

A Free Carboxylic Acid (or Amide Linkage): The fourth arm of the DOTA macrocycle is modified with the butyne group, typically via an amide linkage, providing the reactive handle for bioconjugation.

These structural features make Butyne-DOTA-tris(t-butyl ester) an invaluable tool for the site-specific labeling of peptides, antibodies, and other targeting vectors with imaging or therapeutic radionuclides.

Synthesis of Butyne-DOTA-tris(t-butyl ester)

The synthesis of Butyne-DOTA-tris(t-butyl ester) is a multi-step process that begins with the commercially available DOTA-tris(t-butyl ester). The general synthetic strategy involves the functionalization of the single free carboxylic acid of DOTA-tris(t-butyl ester) to introduce the butyne moiety. A common approach is to first create a derivative with a free amine, which is then coupled with 3-butynoic acid.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted in the following diagram:

Caption: General workflow for the synthesis of Butyne-DOTA-tris(t-butyl ester).

Experimental Protocol

The following is a representative experimental protocol for the synthesis of Butyne-DOTA-tris(t-butyl ester). Note: This protocol is a composite based on general organic synthesis principles and available information on similar DOTA derivatives. Researchers should adapt and optimize the conditions based on their specific laboratory setup and available reagents.

Step 1: Synthesis of 2-Aminoethyl-mono-amide-DOTA-tris(t-Bu ester)

This step involves the coupling of DOTA-tris(t-butyl ester) with a large excess of ethylenediamine to introduce a primary amine.

-

Dissolve DOTA-tris(t-butyl ester) (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve a large excess of ethylenediamine (e.g., 10 eq) in DMF.

-

Slowly add the activated DOTA-tris(t-butyl ester) solution to the ethylenediamine solution with vigorous stirring.

-

Allow the reaction to proceed at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the DMF under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the amine-functionalized intermediate.

Step 2: Coupling with 3-Butynoic Acid

The amine-functionalized DOTA derivative is then coupled with 3-butynoic acid to introduce the terminal alkyne.

-

Dissolve 2-Aminoethyl-mono-amide-DOTA-tris(t-Bu ester) (1.0 eq) and 3-butynoic acid (1.2 eq) in anhydrous DMF.

-

Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent in vacuo.

-

Purify the final product, Butyne-DOTA-tris(t-butyl ester), by column chromatography on silica gel.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of Butyne-DOTA-tris(t-butyl ester).

Table 1: Physicochemical Properties of Butyne-DOTA-tris(t-butyl ester)

| Property | Value |

| Chemical Formula | C₃₂H₅₇N₅O₇ |

| Molecular Weight | 623.82 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DMSO, and chlorinated solvents |

Table 2: Typical Reaction Parameters

| Parameter | Step 1: Amination | Step 2: Butynylation |

| Key Reagents | DOTA-tris(t-butyl ester), Ethylenediamine, HATU, DIPEA | Amino-DOTA-tris(t-butyl ester), 3-Butynoic Acid, HATU, DIPEA |

| Solvent | DMF | DMF |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 12-16 hours | 4-6 hours |

| Typical Yield | 70-85% | 60-80% |

Table 3: Characterization Data

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the DOTA macrocycle protons, the three t-butyl ester groups, the ethyl amide linker, and the terminal alkyne proton. |

| ¹³C NMR | Resonances for the carbons of the DOTA backbone, the t-butyl esters, the amide carbonyls, and the alkyne carbons. |

| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the [M+H]⁺ ion at m/z ≈ 624.8. |

Application in Bioconjugation: Click Chemistry

The terminal alkyne of Butyne-DOTA-tris(t-butyl ester) is designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific conjugation of the DOTA chelator to a biomolecule that has been functionalized with an azide group.

Caption: Workflow for bioconjugation using Butyne-DOTA-tris(t-butyl ester).

This bioconjugation strategy is widely employed in the development of:

-

PET and SPECT Imaging Agents: By chelating positron-emitting (e.g., ⁶⁸Ga, ⁶⁴Cu) or gamma-emitting (e.g., ¹¹¹In, ¹⁷⁷Lu) radionuclides, the resulting bioconjugates can be used to visualize and quantify biological processes in vivo.

-

Targeted Radionuclide Therapy: When complexed with therapeutic radioisotopes (e.g., ¹⁷⁷Lu, ⁹⁰Y), these constructs can deliver a cytotoxic radiation dose specifically to cancer cells or other diseased tissues.

-

MRI Contrast Agents: Chelation of paramagnetic metal ions like Gadolinium(III) can enhance contrast in magnetic resonance imaging.

Conclusion

The synthesis of Butyne-DOTA-tris(t-butyl ester) provides a versatile platform for the development of advanced molecular imaging and therapeutic agents. The robust DOTA core ensures stable metal chelation, while the strategically introduced butyne handle allows for precise and efficient bioconjugation via click chemistry. This technical guide offers a foundational understanding of the synthesis and application of this important bifunctional chelator for professionals in the field of drug development and molecular imaging.

An In-depth Technical Guide to Butyne-DOTA-tris(t-butyl ester)

CAS Number: 2125661-54-1

This technical guide provides a comprehensive overview of Butyne-DOTA-tris(t-butyl ester), a bifunctional chelator critical to the advancement of radiopharmaceuticals and molecular imaging. Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, synthesis, and key applications, including bioconjugation and radiolabeling.

Core Chemical Properties

Butyne-DOTA-tris(t-butyl ester) is a macrocyclic chelating agent engineered for straightforward conjugation to biomolecules and subsequent labeling with radiometals. Its structure features a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, a butyne functional group for click chemistry, and tert-butyl ester protecting groups.[1][2]

| Property | Value | Reference |

| CAS Number | 2125661-54-1 | [1][2] |

| Full Chemical Name | 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(t-butyl acetate)-10-(3-butynylacetamide) | [3] |

| Molecular Formula | C₃₂H₅₇N₅O₇ | [4] |

| Molecular Weight | 623.82 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in DMSO and DMF | [5] |

Synthesis

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The butyne group of the molecule allows for its conjugation to azide-functionalized biomolecules via CuAAC, a highly efficient and bioorthogonal "click chemistry" reaction.[1][2]

Materials:

-

Butyne-DOTA-tris(t-butyl ester)

-

Azide-functionalized biomolecule (e.g., peptide, antibody)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Solvent (e.g., DMSO, t-BuOH/H₂O)

Procedure:

-

Reactant Preparation: In a suitable reaction vessel, dissolve the azide-functionalized biomolecule in the reaction buffer. In a separate tube, dissolve Butyne-DOTA-tris(t-butyl ester) in a minimal amount of a compatible organic solvent like DMSO.

-

Catalyst Premix: Prepare a premix of CuSO₄ and a stabilizing ligand (THPTA for aqueous reactions, TBTA for organic/aqueous mixtures) in the reaction buffer.

-

Reaction Initiation: Add the Butyne-DOTA-tris(t-butyl ester) solution to the biomolecule solution. Subsequently, add the catalyst premix.

-

Reduction of Cu(II): To initiate the reaction, add a freshly prepared solution of sodium ascorbate.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by analytical techniques such as LC-MS.

-

Purification: The resulting DOTA-conjugated biomolecule can be purified from the reaction mixture using size-exclusion chromatography or dialysis.

| Parameter | Recommended Condition |

| Alkyne:Azide Ratio | 1:1.1 to 1:1.5 |

| Copper Catalyst | 1-10 mol% |

| Ligand | 1-10 mol% (equimolar to copper) |

| Reducing Agent | 10-50 mol% |

| Reaction Time | 1-4 hours |

| Temperature | Room Temperature |

Deprotection of tert-Butyl Esters

Prior to radiolabeling, the tert-butyl ester protecting groups on the DOTA cage must be removed to allow for efficient chelation of the radiometal. This is typically achieved under acidic conditions.[6]

Materials:

-

DOTA-conjugated biomolecule

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water)

-

Dichloromethane (DCM) or other suitable solvent

-

Nitrogen or Argon gas

-

Diethyl ether (cold)

Procedure:

-

Dissolve the DOTA-conjugated biomolecule in a suitable solvent such as DCM.

-

Add a cleavage cocktail, typically consisting of 95% TFA, 2.5% TIS, and 2.5% water.

-

Incubate the reaction mixture at room temperature for 2-4 hours under an inert atmosphere.

-

Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.

-

Precipitate the deprotected product by adding cold diethyl ether.

-

Centrifuge to pellet the product, decant the ether, and repeat the ether wash.

-

Dry the final product under vacuum.

Radiolabeling with Gallium-68 (⁶⁸Ga)

The deprotected DOTA-conjugate is well-suited for labeling with the positron-emitting radionuclide ⁶⁸Ga for PET imaging.[3][8]

Materials:

-

Deprotected DOTA-conjugated biomolecule

-

⁶⁸Ge/⁶⁸Ga generator

-

Cation-exchange cartridge (e.g., SCX)

-

0.05 M HCl

-

5 M NaCl / 0.1 M HCl solution

-

Sodium acetate buffer (1 M, pH 4.5)

-

Sterile water for injection

-

Sterile 0.22 µm filter

Procedure:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain ⁶⁸GaCl₃.

-

Trap the ⁶⁸Ga³⁺ on a cation-exchange cartridge.

-

In a sterile reaction vial, dissolve the DOTA-conjugated biomolecule in sodium acetate buffer.

-

Elute the ⁶⁸Ga³⁺ from the cartridge into the reaction vial using a small volume of 5 M NaCl / 0.1 M HCl.

-

Incubate the reaction mixture at 85-95°C for 5-15 minutes.[8]

-

Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

-

Neutralize the final product with a suitable buffer and pass it through a sterile 0.22 µm filter for in vivo applications.

| Parameter | Recommended Condition |

| pH | 3.5 - 4.5 |

| Temperature | 85-95°C |

| Incubation Time | 5-15 minutes |

| Precursor Amount | 10-50 µg |

Radiolabeling with Lutetium-177 (¹⁷⁷Lu)

For therapeutic applications, the DOTA-conjugate can be labeled with the beta-emitting radionuclide ¹⁷⁷Lu.[9]

Materials:

-

Deprotected DOTA-conjugated biomolecule

-

¹⁷⁷LuCl₃ solution

-

Ascorbate or Acetate buffer (pH 4.5-5.0)

-

Quenching solution (e.g., DTPA)

-

C18 Sep-Pak cartridge for purification

Procedure:

-

In a sterile reaction vial, dissolve the DOTA-conjugated biomolecule in the reaction buffer.

-

Add the required activity of ¹⁷⁷LuCl₃ to the solution.

-

Ensure the pH of the reaction mixture is between 4.5 and 5.0.

-

Incubate the reaction at 80-95°C for 20-30 minutes.[9]

-

After incubation, cool the vial to room temperature and add a quenching solution like DTPA to complex any free ¹⁷⁷Lu.

-

Purify the ¹⁷⁷Lu-labeled conjugate using a C18 Sep-Pak cartridge.

-

Perform quality control to assess radiochemical purity and specific activity.

| Parameter | Recommended Condition |

| pH | 4.5 - 5.0 |

| Temperature | 80-95°C |

| Incubation Time | 20-30 minutes |

| Precursor Amount | 50-100 µg |

Application Workflow

The primary application of Butyne-DOTA-tris(t-butyl ester) is a multi-step process that begins with the bifunctional chelator and culminates in a targeted radiopharmaceutical for imaging or therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. Butyne-DOTA-tris(t-butyl ester) | AxisPharm [axispharm.com]

- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. chempep.com [chempep.com]

- 7. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Cornerstone of Radiopharmaceuticals: A Technical Guide to the DOTA Macrocycle

For Researchers, Scientists, and Drug Development Professionals

The macrocycle 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, universally known as DOTA, stands as a pivotal chelating agent in the field of nuclear medicine. Its remarkable ability to form highly stable complexes with a wide array of radiometals has solidified its role in the development of both diagnostic and therapeutic radiopharmaceuticals. This technical guide provides an in-depth exploration of the core features of the DOTA macrocycle, encompassing its chemical properties, conjugation methodologies, and the critical role it plays in the in vivo performance of radiolabeled agents.

Fundamental Properties of the DOTA Chelator

DOTA is a twelve-membered ring structure containing four nitrogen atoms, with each nitrogen atom bearing a carboxymethyl arm. This unique architecture allows it to act as an octadentate ligand, capable of securely encapsulating a metal ion within its cavity. The resulting metal-DOTA complex exhibits exceptional thermodynamic stability and kinetic inertness, which are paramount for in vivo applications.[1][2][3] The high stability prevents the premature release of the radiometal, which could otherwise lead to off-target toxicity and diminished imaging or therapeutic efficacy.[4][5]

The choice between DOTA and other chelators is often dictated by the specific radiometal being used. For instance, while DOTA is the gold standard for Lutetium-177 and other larger radiometals, chelators like NOTA may offer superior kinetic stability for Gallium-68.[6]

Data Presentation: Comparative Analysis of DOTA Complexes

The quantitative data presented below highlights the key parameters influencing the selection and performance of DOTA-based radiopharmaceuticals.

Table 1: Thermodynamic Stability Constants (log K) of DOTA with Various Radiometals

| Metal Ion | Ionic Radius (pm) | log K |

| Ga³⁺ | 62 | 21.3 - 26.05 |

| Cu²⁺ | 73 | 22.25 |

| Y³⁺ | 90 | ~24 |

| In³⁺ | 80 | ~25 |

| Lu³⁺ | 86.1 | ~25 |

| Ac³⁺ | 112 | ~25 |

Data compiled from multiple sources.[7][8][9][10][11][12]

Table 2: Typical Radiolabeling Efficiencies and Specific Activities for DOTA-Radiopharmaceuticals

| Radiopharmaceutical | Radiometal | Radiolabeling Efficiency (%) | Molar Activity (GBq/µmol) |

| ⁶⁸Ga-DOTATATE | ⁶⁸Ga | >95 | 12.4 - 19.5 |

| ⁶⁸Ga-DOTATOC | ⁶⁸Ga | >95 | 18 ± 4 |

| ¹⁷⁷Lu-DOTATATE | ¹⁷⁷Lu | >98 | Variable |

Data compiled from multiple sources.[13][14][15]

Table 3: Comparative Biodistribution of ⁶⁸Ga-DOTATATE in AR42J Tumor-Bearing Mice (%ID/g at 1h post-injection)

| Organ | ⁶⁸Ga-DOTATATE (%ID/g) |

| Blood | 0.24 ± 0.04 |

| Liver | 0.57 ± 0.03 |

| Spleen | 0.20 ± 0.05 |

| Kidneys | 1.34 ± 0.09 |

| Tumor | 3.16 ± 1.92 |

Data represents a summary from a comparative study.[16]

Table 4: Biodistribution of ¹⁷⁷Lu-DOTATATE in NCI-H69 Xenografted Mice (%ID/g)

| Organ | 1h p.i. | 24h p.i. | 168h p.i. |

| Blood | 3.5 ± 0.5 | 0.3 ± 0.1 | 0.0 ± 0.0 |

| Liver | 1.2 ± 0.2 | 0.4 ± 0.1 | 0.1 ± 0.0 |

| Kidneys | 8.9 ± 1.2 | 5.1 ± 0.7 | 1.2 ± 0.2 |

| Tumor | 9.0 ± 1.5 | 10.2 ± 1.8 | 6.8 ± 1.1 |

Data extracted from a study on NCI-H69 xenografted mice.[17]

Experimental Protocols

Detailed methodologies are crucial for the successful development and application of DOTA-based radiopharmaceuticals. The following sections provide an overview of key experimental procedures.

DOTA Conjugation to Biomolecules (e.g., Peptides, Antibodies)

The covalent attachment of DOTA to a targeting biomolecule is a critical step in creating a targeted radiopharmaceutical. A common method involves the use of an activated DOTA derivative, such as DOTA-NHS ester, which reacts with primary amines (e.g., lysine residues) on the biomolecule.

Protocol for DOTA-NHS Ester Conjugation to an Antibody:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 2 mg/mL in a suitable buffer, such as 0.5 M carbonate/bicarbonate buffer (pH 8.75).[7] Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the reaction.[18]

-

DOTA-NHS Ester Preparation: Dissolve the DOTA-NHS ester in an anhydrous solvent like DMSO to a concentration of 10 mg/mL immediately before use.[7][18]

-

Conjugation Reaction: Add the DOTA-NHS ester solution to the antibody solution with gentle mixing. A molar excess of the DOTA-NHS ester is required, with typical molar ratios of DOTA-NHS to antibody ranging from 5:1 to 100:1, depending on the desired degree of conjugation.[11]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or on ice, protected from light.[7]

-

Quenching: (Optional) Quench the reaction by adding a solution of 1M Tris or glycine to a final concentration of 100 mM to react with any unreacted NHS ester.[7]

-

Purification: Remove excess, unconjugated DOTA-NHS ester and other small molecules using size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis.[10][11]

Radiolabeling with Gallium-68

Gallium-68 is a positron-emitting radionuclide widely used for PET imaging. Its short half-life necessitates rapid and efficient labeling procedures.

Protocol for ⁶⁸Ga-Labeling of DOTA-Peptides:

-

⁶⁸Ga Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using dilute HCl. The eluate can be further purified and concentrated using a cation-exchange cartridge.[1][3]

-

Reaction Mixture Preparation: In a sterile reaction vial, dissolve the DOTA-conjugated peptide in a suitable buffer, typically sodium acetate buffer, to maintain a pH between 3.5 and 4.5.[1][19]

-

Radiolabeling: Add the purified ⁶⁸GaCl₃ solution to the peptide solution.

-

Heating: Heat the reaction mixture at 85-95°C for 5-15 minutes.[1][2] For some DOTA derivatives and peptides, labeling can occur at lower temperatures or even room temperature, though this may require longer incubation times.[19]

-

Quality Control: After cooling, determine the radiochemical purity using methods like instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).[1][20][21]

-

Purification (if necessary): If the radiochemical purity is below the desired threshold (typically >95%), the product can be purified using a C18 solid-phase extraction (SPE) cartridge.[2]

Radiolabeling with Lutetium-177

Lutetium-177 is a beta-emitting radionuclide used for targeted radionuclide therapy. Its longer half-life allows for more flexibility in the labeling and administration process.

Manual Radiolabeling Protocol for ¹⁷⁷Lu-DOTATATE:

-

Reagent Preparation: In a sterile reaction vial, dissolve the DOTA-peptide (e.g., DOTATATE) in a reaction buffer such as ascorbate or acetate buffer (pH 4.5-5.0).[22]

-

Radionuclide Addition: Add the required activity of ¹⁷⁷LuCl₃ solution to the peptide solution and gently mix. Verify that the pH of the reaction mixture is within the optimal range.[22]

-

Incubation: Incubate the reaction vial in a dry heat block or water bath at 80-95°C for 20-30 minutes.[22]

-

Cooling and Quenching: After incubation, allow the vial to cool to room temperature. A quenching solution, such as DTPA, can be added to complex any unreacted ¹⁷⁷Lu.[22]

-

Purification: The radiolabeled peptide is typically purified using a C18 Sep-Pak light cartridge to remove unchelated ¹⁷⁷Lu and other impurities.[22]

-

Quality Control: The final product's radiochemical purity is assessed using HPLC or TLC. Sterility and endotoxin levels are also determined before administration.[5]

In Vitro Serum Stability Assay

Assessing the stability of the radiolabeled conjugate in a biological matrix is crucial to predict its in vivo behavior.

Protocol for In Vitro Serum Stability:

-

Incubation: Add a small volume of the purified radiopharmaceutical to a vial containing fresh human serum.

-

Time Points: Incubate the mixture at 37°C. At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the serum mixture.

-

Analysis: Analyze the aliquots by a suitable method, such as HPLC or TLC, to determine the percentage of intact radiopharmaceutical versus any degradation products or released radiometal.[23]

Visualizing Key Processes and Relationships

The following diagrams illustrate fundamental concepts and workflows in the development of DOTA-based radiopharmaceuticals.

Caption: DOTA macrocycle chelating a radiometal to form a stable complex.

Caption: General workflow for developing a DOTA-based radiopharmaceutical.

Caption: Targeted action of a DOTA-based therapeutic radiopharmaceutical.

Conclusion

The DOTA macrocycle remains an indispensable tool in the design and development of radiopharmaceuticals. Its robust coordination chemistry, leading to highly stable radiometal complexes, is fundamental to the safety and efficacy of these agents. A thorough understanding of its key features, coupled with optimized and well-controlled experimental protocols, is essential for researchers and scientists working to advance the field of nuclear medicine and bring new diagnostic and therapeutic options to patients. The continued exploration of DOTA derivatives and their applications promises to further enhance the capabilities of targeted radiopharmaceutical therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03875G [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 13. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Biodistribution and Dosimetry of 177Lu-tetulomab, a New Radioimmunoconjugate for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. aacrjournals.org [aacrjournals.org]

- 22. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Biodistribution and radiation dose estimates for 68Ga-DOTA-JR11 in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of Tert-Butyl Ester Protecting Groups in DOTA Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives is a cornerstone in the development of targeted radiopharmaceuticals and contrast agents for molecular imaging and therapy. A critical aspect of this synthesis is the strategic use of protecting groups to enable regioselective functionalization and ensure high yields of the desired product. Among the various protecting groups, tert-butyl esters have emerged as a preferred choice for the temporary masking of the carboxylic acid functionalities of the DOTA macrocycle. This technical guide provides a comprehensive overview of the role of tert-butyl ester protecting groups in DOTA synthesis, complete with experimental protocols, quantitative data, and workflow visualizations.

The Core Function of Tert-Butyl Esters in DOTA Synthesis

The primary role of tert-butyl ester protecting groups in DOTA synthesis is to selectively block three of the four carboxylic acid groups, leaving one available for conjugation to a biomolecule, such as a peptide, antibody, or nanoparticle.[1][2] This strategic protection prevents unwanted side reactions and intramolecular cross-linking during the coupling process. The resulting intermediate, DOTA-tris(t-Bu ester), is a versatile and widely used precursor in the field of radiopharmaceutical chemistry.[1][2]

The tert-butyl ester groups are favored due to their stability in basic conditions and their facile cleavage under mild acidic conditions, typically using trifluoroacetic acid (TFA) or formic acid.[1][3] This orthogonality allows for the deprotection of the carboxylic acids after the biomolecule has been conjugated, without compromising the integrity of the often-sensitive biological vector.

Logical Workflow of DOTA Conjugation Using Tert-Butyl Ester Protection

The overall strategy for utilizing tert-butyl ester protecting groups in the synthesis of DOTA bioconjugates follows a logical sequence of protection, conjugation, and deprotection. This workflow ensures that the reactive carboxylic acid is available for coupling at the appropriate step and that the final DOTA chelator is ready for metal complexation.

Quantitative Data in DOTA Synthesis with Tert-Butyl Esters

The efficiency of DOTA synthesis and its subsequent modifications is critically evaluated by reaction yields and product purity. The use of tert-butyl ester protecting groups has been shown to contribute to high-yielding and clean synthetic routes.

| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) | Reference |

| Alkylation | 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane | 1-(ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane | Ethyl bromoacetate, K₂CO₃, CH₃CN | 98 | Not specified | [1] |

| Hydrolysis | 1-(ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane | DOTA-tris(t-Bu ester) | Dioxane, NaOH | 94 (overall 92) | Not specified | [1] |

| Alkylation of DO3A-t-Bu-ester | DO3A-t-Bu-ester | Alkyne-terminated DO3A derivative (protected) | Alkyne-PEG-Iodo linker, KHCO₃, DMF | 94 | Not specified | [3] |

| Deprotection | Alkyne-terminated DO3A derivative (protected) | Alkyne-terminated DO3A derivative (deprotected) | Formic acid | 95 | Not specified | [3] |

| Deprotection | DOTA-C-glyco derivative (protected) | DOTA-C-glyco derivative (deprotected) | 4N HCl | Quantitative | Not specified | [4] |

| Radiolabeling | DOTA-peptide | ⁶⁸Ga-DOTA-peptide | ⁶⁸GaCl₃ | >95 (radiochemical yield) | 98 (radiochemical purity) | [5] |

| Radiolabeling | DOTA-TATE | ⁶⁸Ga-DOTA-TATE | ⁶⁸GaCl₃ | 99 (radiochemical yield) | >98 (radiochemical purity) | [6] |

Experimental Protocols

Detailed methodologies are crucial for the successful replication of synthetic procedures. The following are representative experimental protocols for key steps in the synthesis of DOTA derivatives using tert-butyl ester protecting groups.

This protocol describes a high-yield synthesis of DOTA-tris(t-Bu ester) from 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane.

This protocol details the removal of tert-butyl ester protecting groups using trifluoroacetic acid (TFA).

-

Dissolution: Dissolve the tert-butyl protected DOTA conjugate in dichloromethane (DCM).

-

Acid Treatment: Add an excess of 80% trifluoroacetic acid (TFA) in DCM to the solution.

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the deprotection by ¹H-NMR spectroscopy, observing the disappearance of the large singlet corresponding to the tert-butyl protons (around δ 1.46 ppm).

-

Work-up: Once the reaction is complete, remove the solvent and excess TFA in vacuo.

-

Purification: The deprotected product can be further purified by methods such as dialysis or HPLC if necessary.

Conclusion

The use of tert-butyl ester protecting groups is a highly effective and widely adopted strategy in the synthesis of DOTA-based chelators for biomedical applications. This approach provides the necessary regioselectivity for the conjugation of DOTA to biomolecules while ensuring that the chelating functionality remains intact for subsequent radiolabeling. The high yields and clean deprotection associated with tert-butyl esters make them an invaluable tool for researchers and drug development professionals in the design and synthesis of next-generation molecular imaging and therapeutic agents. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the practical implementation of these synthetic strategies.

References

- 1. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of a DOTA- C -glyco bifunctional chelating agent and preliminary in vitro and in vivo study of [ 68 Ga]Ga-DOTA- C -glyco-RGD - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09274F [pubs.rsc.org]

- 5. Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors in the Molecular Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Butyne-DOTA-tris(t-butyl ester) for Peptide Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyne-DOTA-tris(t-butyl ester) is a key bifunctional chelator employed in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications.[1][2] Its unique structure, incorporating a terminal butyne group for bioorthogonal "click" chemistry and a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle for robust metal chelation, offers a versatile platform for labeling peptides with various radionuclides.[2][3][4] The tris(t-butyl ester) protecting groups on the DOTA moiety prevent premature metal coordination during synthesis and conjugation, and are subsequently removed to allow for efficient radiolabeling.[2][5]

This document provides detailed application notes and experimental protocols for the conjugation of Butyne-DOTA-tris(t-butyl ester) to azide-modified peptides, followed by deprotection and radiolabeling. The primary conjugation method described is the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[6][7]

Applications

The primary application of Butyne-DOTA-tris(t-butyl ester) is in the creation of peptide-based radiopharmaceuticals.[8][9] These conjugates are instrumental in:

-

Diagnostic Imaging: DOTA-conjugated peptides, when chelated with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga), are used for Positron Emission Tomography (PET) imaging to visualize and stage tumors.[8][10][11] Similarly, chelation with gamma-emitters such as Indium-111 (¹¹¹In) allows for Single Photon Emission Computed Tomography (SPECT) imaging.[12][13]

-

Targeted Radionuclide Therapy: By chelating therapeutic isotopes like Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), DOTA-peptide conjugates can deliver a cytotoxic radiation dose directly to tumor cells, minimizing damage to healthy tissues.[14][15] A prominent example is ¹⁷⁷Lu-DOTA-TATE, an FDA-approved drug for treating somatostatin receptor-positive neuroendocrine tumors.[14]

-

Tumor Pre-targeting: The bifunctional nature of this chelator is also suitable for tumor pre-targeting strategies.[1]

Experimental Workflow Overview

The overall process for creating a radiolabeled DOTA-peptide conjugate using Butyne-DOTA-tris(t-butyl ester) involves several key stages. The workflow begins with an azide-functionalized peptide, proceeds through conjugation and purification, and culminates in radiolabeling and quality control.

Caption: General experimental workflow for peptide conjugation and radiolabeling.

Experimental Protocols

Protocol 1: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of Butyne-DOTA-tris(t-butyl ester) to an azide-modified peptide on a solid-phase resin.

Materials:

-

Azide-functionalized peptide on solid-phase resin

-

Butyne-DOTA-tris(t-butyl ester)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

N,N-Dimethylformamide (DMF) or a mixture of THF/H₂O (1:1 v/v)[6]

-

Nitrogen or Argon gas

Procedure:

-

Swell the azide-functionalized peptide-resin in the chosen solvent (e.g., DMF) in a reaction vessel.

-

In a separate vial, dissolve Butyne-DOTA-tris(t-butyl ester) (typically 1.5-3 equivalents relative to the peptide) in the reaction solvent.

-

Prepare fresh aqueous solutions of CuSO₄ (e.g., 0.5 equivalents) and sodium ascorbate (e.g., 1.0 equivalent).

-

Add the Butyne-DOTA-tris(t-butyl ester) solution to the peptide-resin.

-

Sequentially add the CuSO₄ solution and the sodium ascorbate solution to the reaction vessel. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.

-

Sparge the reaction mixture with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

Seal the vessel and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 12 hours. The reaction can be monitored for completion using a small resin sample and a colorimetric test (e.g., Kaiser test on a secondary amine if applicable) or by cleaving a small amount for LC-MS analysis.[5]

-

Once the reaction is complete, wash the resin thoroughly with the reaction solvent, followed by dichloromethane (DCM) and methanol to remove excess reagents and copper salts.

-

Dry the resin under vacuum.

Note on Copper-Free Alternatives: The presence of copper can sometimes interfere with the subsequent radiolabeling of DOTA.[6][16] If this is a concern, copper-free click chemistry methods, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be employed.[7][16][17] This involves using a strained cyclooctyne derivative instead of Butyne-DOTA and does not require a copper catalyst.[7]

Protocol 2: Cleavage, Deprotection, and Purification

This protocol details the removal of the DOTA-peptide conjugate from the solid-phase resin and the simultaneous removal of the tert-butyl protecting groups.

Materials:

-

DOTA-peptide conjugate on resin

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)[18][19]

-

Cold diethyl ether

-

Acetonitrile (ACN)

-

Deionized water

-

Centrifuge and tubes

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

-

Place the dry resin in a reaction vessel.

-

Add the cold cleavage cocktail to the resin. Use a sufficient volume to swell the resin (e.g., 10 mL per gram of resin).

-

Incubate the mixture at room temperature for 2-3 hours with occasional swirling.[19]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether (e.g., 10-20 times the volume of the filtrate).

-

Incubate at -20°C for at least 30 minutes to maximize precipitation.

-

Pellet the precipitated peptide by centrifugation and carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water) and purify using a semi-preparative RP-HPLC system.[19]

-

Collect fractions corresponding to the desired product peak.

-

Characterization: Confirm the identity and purity of the final DOTA-peptide conjugate by analytical HPLC and mass spectrometry (e.g., ESI-MS).[18]

-

Lyophilize the pure fractions to obtain the final product as a white powder.

Protocol 3: Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol provides a general method for radiolabeling the purified DOTA-peptide conjugate with ⁶⁸Ga.

Materials:

-

Purified DOTA-peptide conjugate

-

⁶⁸Ge/⁶⁸Ga generator

-

Hydrochloric acid (HCl, e.g., 0.05 M)

-

Sterile water for injection

-

Heating block or water bath

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Elute the ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions, typically using dilute HCl.

-

In a sterile reaction vial, dissolve the DOTA-peptide conjugate (typically 10-50 µg) in sodium acetate buffer to maintain the pH between 3.5 and 5.0.[11][18]

-

Add the ⁶⁸GaCl₃ eluate to the buffered peptide solution.

-

Heat the reaction mixture at 90-100°C for 5-20 minutes.[15][18]

-

After incubation, allow the vial to cool to room temperature.

-

Quality Control: Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC to ensure that >95% of the radioactivity is incorporated into the DOTA-peptide conjugate.[20]

-

If necessary, the final product can be purified using a C18 Sep-Pak cartridge to remove any unchelated ⁶⁸Ga.

-

The final radiolabeled peptide solution should be passed through a 0.22 µm sterile filter before in vivo use.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies involving DOTA-peptide conjugation and radiolabeling.

Table 1: Peptide Conjugate Binding Affinities

| Conjugate | Target Receptor | Cell Line | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Monomeric [Tyr³]octreotide | Somatostatin | AR42J | 1.32 | [12][13] |

| Dimeric [Tyr³]octreotide | Somatostatin | AR42J | 2.45 | [12][13] |

| Tetrameric [Tyr³]octreotide | Somatostatin | AR42J | 14.0 |[12][13] |

Table 2: Radiolabeling and Biodistribution Data

| Labeled Conjugate | Tumor Uptake (%ID/g at 2h p.i.) | Specific Activity | Reference |

|---|---|---|---|

| ¹¹¹In-Monomeric [Tyr³]octreotide | 42.3 ± 2.8 | Up to 43 GBq/µmol | [6][12][13] |

| ¹¹¹In-Dimeric [Tyr³]octreotide | 25.3 ± 5.9 | Not Specified | [12][13] |

| [¹¹¹In-DOTA⁰,Tyr³]octreotide | 19.5 ± 4.8 | Not Specified |[12][13] |

Signaling Pathway Visualization

DOTA-peptide conjugates often target G-protein coupled receptors (GPCRs), such as the somatostatin receptor (SSTR), which are overexpressed on the surface of certain cancer cells. Binding of the conjugate to the receptor can initiate downstream signaling, leading to receptor-mediated internalization, which is crucial for the efficacy of radionuclide therapy.

Caption: Somatostatin receptor (SSTR) binding and internalization pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Butyne-DOTA-tris(t-butyl ester) | AxisPharm [axispharm.com]

- 3. macrocyclics.com [macrocyclics.com]

- 4. macrocyclics.com [macrocyclics.com]

- 5. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cpcscientific.com [cpcscientific.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. biosyn.com [biosyn.com]

- 10. mdpi.com [mdpi.com]

- 11. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of DOTA-conjugated multimeric [Tyr3]octreotide peptides via a combination of Cu(I)-catalyzed "click" cycloaddition and thio acid/sulfonyl azide "sulfo-click" amidation and their in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A DOTA-peptide conjugate by copper-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bachem.com [bachem.com]

- 18. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]

Applications of Butyne-DOTA-tris(t-butyl ester) in Positron Emission Tomography (PET) Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyne-DOTA-tris(t-butyl ester) is a versatile bifunctional chelator integral to the development of targeted PET imaging agents. Its unique structure, featuring a terminal alkyne group for bioorthogonal "click" chemistry and a DOTA macrocycle for stable chelation of radiometals, enables the straightforward synthesis of novel radiopharmaceuticals. The tris(t-butyl ester) groups protect the carboxylic acids of the DOTA cage during conjugation, which can be deprotected under acidic conditions prior to radiolabeling. This molecule is particularly valuable for the development of peptide-based and other targeted radiotracers for oncology and other research areas.

The DOTA moiety forms highly stable complexes with various trivalent metal ions, most notably Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide with a convenient half-life (68 minutes) for PET imaging.[1] The alkyne functionality allows for covalent conjugation to azide-modified biomolecules, such as peptides, antibodies, or small molecules, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][3] This modular approach facilitates the rapid and efficient development of targeted PET probes.

Key Applications

-

Development of Targeted Radiopharmaceuticals: The primary application of Butyne-DOTA-tris(t-butyl ester) is in the synthesis of targeted PET imaging agents. By conjugating it to a targeting vector (e.g., a peptide that binds to a specific cell surface receptor overexpressed in cancer), researchers can create probes that selectively accumulate at the site of disease, enabling non-invasive visualization and quantification with PET.

-

Preclinical Cancer Imaging: ⁶⁸Ga-labeled DOTA-conjugates are extensively used in preclinical cancer models to evaluate tumor targeting, biodistribution, and pharmacokinetics of new drug candidates.[4][5][6]

-

Theranostics: The DOTA chelator can also form stable complexes with therapeutic radionuclides (e.g., Lutetium-177). This dual functionality allows for the development of theranostic agents, where the same targeting molecule can be used for both PET imaging (with ⁶⁸Ga) and targeted radionuclide therapy.

Experimental Protocols

Protocol 1: Conjugation of Butyne-DOTA-tris(t-butyl ester) to an Azide-Modified Peptide via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of Butyne-DOTA-tris(t-butyl ester) to a peptide containing an azide functionality.

Materials:

-

Butyne-DOTA-tris(t-butyl ester)

-

Azide-modified peptide

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Solid-phase extraction (SPE) cartridges (e.g., C18) for purification

-

HPLC system for purification and analysis

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Butyne-DOTA-tris(t-butyl ester) in DMSO.

-

Prepare a 10 mM stock solution of the azide-modified peptide in water or a suitable buffer.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 200 mM stock solution of THPTA in water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, combine the azide-modified peptide (1 equivalent) and Butyne-DOTA-tris(t-butyl ester) (1.5 equivalents) in a mixture of PBS and DMSO (the final DMSO concentration should be kept below 50% to maintain peptide solubility).

-

In a separate tube, pre-mix CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for 5 minutes to form the Cu(I)-THPTA complex.

-

Add the Cu(I)-THPTA complex to the peptide/DOTA mixture (final concentration of CuSO₄ should be approximately 1 mM).

-

Initiate the reaction by adding the sodium ascorbate solution (final concentration of approximately 5 mM).

-

Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

The DOTA-peptide conjugate can be purified using SPE or preparative HPLC.

-

For SPE purification, condition a C18 cartridge with methanol and then water. Load the reaction mixture, wash with water to remove unreacted reagents and catalyst, and elute the conjugate with a mixture of ethanol or acetonitrile and water.

-

For HPLC purification, use a C18 column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

-

-

Analysis:

-

Confirm the identity of the DOTA-peptide conjugate by mass spectrometry.

-

Assess the purity by analytical HPLC.

-

Protocol 2: Deprotection of the DOTA-tris(t-butyl ester) Conjugate

The t-butyl ester protecting groups must be removed before radiolabeling.

Materials:

-

DOTA-peptide-tris(t-butyl ester) conjugate

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (as a scavenger)

-

Dichloromethane (DCM)

-

Diethyl ether (for precipitation)

Procedure:

-

Dissolve the purified DOTA-peptide-tris(t-butyl ester) conjugate in a mixture of TFA, TIS, and DCM (e.g., 95:2.5:2.5 v/v/v).

-

Stir the reaction at room temperature for 2-4 hours.

-

Remove the TFA and DCM under a stream of nitrogen.

-

Precipitate the deprotected DOTA-peptide conjugate by adding cold diethyl ether.

-

Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether.

-

Dry the final product under vacuum.

-

Confirm the complete deprotection by mass spectrometry.

Protocol 3: Radiolabeling of DOTA-Peptide Conjugate with Gallium-68

This protocol describes the radiolabeling of the deprotected DOTA-peptide conjugate with ⁶⁸Ga.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

Deprotected DOTA-peptide conjugate

-

Sodium acetate buffer (0.25 M, pH 4.5)

-

Sterile water for injection

-

C18 light SPE cartridge for purification

-

Ethanol

-

Saline for injection

-

TLC system for quality control

Procedure:

-

⁶⁸Ga Elution and Concentration:

-

Radiolabeling Reaction:

-

In a sterile reaction vial, dissolve 10-50 µg of the deprotected DOTA-peptide conjugate in sodium acetate buffer.

-

Add the concentrated ⁶⁸Ga eluate (typically 100-500 MBq) to the reaction vial.

-

Heat the reaction mixture at 95°C for 5-15 minutes.[9]

-

-

Purification:

-

After cooling, the reaction mixture can be purified using a C18 light SPE cartridge.

-

Condition the cartridge with ethanol and then water.

-

Load the reaction mixture onto the cartridge. Unbound ⁶⁸Ga will pass through.

-

Wash the cartridge with sterile water.

-

Elute the ⁶⁸Ga-DOTA-peptide with a small volume of 50% ethanol in saline.

-

The final product should be diluted with sterile saline for injection to reduce the ethanol concentration.

-

-

Quality Control:

-

Radiochemical Purity (RCP): Determine the RCP by radio-TLC or radio-HPLC. For TLC, a typical system uses citrate buffer as the mobile phase, where the labeled peptide remains at the origin and free ⁶⁸Ga moves with the solvent front. RCP should be >95%.

-

pH: The pH of the final product should be between 4.5 and 7.5.

-

Sterility and Endotoxin Testing: For clinical applications, the final product must be sterile and pass endotoxin testing.

-

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the development and evaluation of ⁶⁸Ga-DOTA-peptide conjugates for PET imaging.

Table 1: Radiolabeling and In Vitro Stability

| Parameter | Typical Value | Reference |

| Radiochemical Yield | >90% | [10] |

| Radiochemical Purity | >95% | [9][11] |

| Molar Activity | 10-50 GBq/µmol | [9] |

| In Vitro Stability (Saline, 2h) | >95% intact | [4][11] |

| In Vitro Stability (Serum, 2h) | >90% intact | [4][11] |

Table 2: In Vivo Biodistribution of a Representative ⁶⁸Ga-DOTA-Peptide in a Tumor-Bearing Mouse Model (% Injected Dose per Gram of Tissue; %ID/g) at 1-hour Post-Injection

| Organ | %ID/g (Mean ± SD) | Reference |

| Blood | 0.5 ± 0.1 | [12] |

| Heart | 0.3 ± 0.1 | [12] |

| Lungs | 0.8 ± 0.2 | [12] |

| Liver | 1.5 ± 0.4 | [4] |

| Spleen | 0.6 ± 0.2 | [4] |

| Kidneys | 15.0 ± 3.5 | [4] |

| Muscle | 0.4 ± 0.1 | [4] |

| Tumor | 5.0 ± 1.2 | [12] |

Table 3: PET Imaging Quantitative Analysis in Patients (SUVmax)

| Organ | SUVmax (Mean ± SD) | Reference |

| Liver | 3.5 ± 1.0 | [13] |

| Spleen | 15.0 ± 5.0 | [13] |

| Kidneys | 12.0 ± 4.0 | [13] |

| Adrenal Glands | 8.0 ± 2.5 | [13] |

| Pituitary Gland | 4.0 ± 1.5 | |

| Neuroendocrine Tumor Lesions | Variable (often >10) |

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. Peptide-Based [68Ga]Ga Labeled PET Tracer for Tumor Imaging by Targeting Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Preclinical Evaluation of Novel 68Ga-DOTA-RBB as Potential PET Radiotracer for Imaging CDK4/6 in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]